molecular formula C17H27BrN2O B6118813 1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine

Cat. No.: B6118813
M. Wt: 355.3 g/mol
InChI Key: UKKHHTGNMLDCRF-UHFFFAOYSA-N
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Description

1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and an ethylpropyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzyl chloride and 1-ethylpropylamine.

    Reaction: The 5-bromo-2-methoxybenzyl chloride is reacted with 1-ethylpropylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Formation of Intermediate: This reaction forms an intermediate, which is then reacted with piperazine under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromo-2-methoxybenzyl)-4-(1-methylpropyl)piperazine
  • 1-(5-bromo-2-methoxybenzyl)-4-(1-ethylbutyl)piperazine
  • 1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpentyl)piperazine

Uniqueness

1-(5-bromo-2-methoxybenzyl)-4-(1-ethylpropyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-pentan-3-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrN2O/c1-4-16(5-2)20-10-8-19(9-11-20)13-14-12-15(18)6-7-17(14)21-3/h6-7,12,16H,4-5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKHHTGNMLDCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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